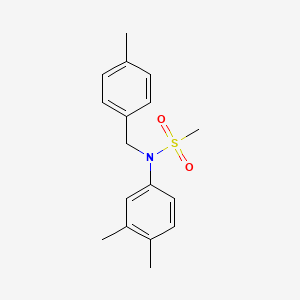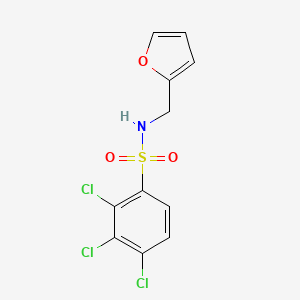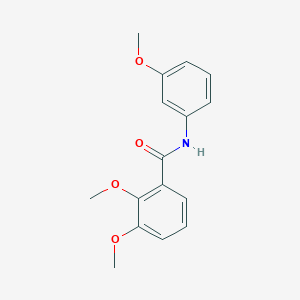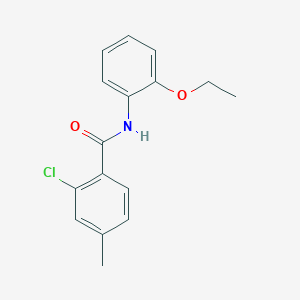
N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide, also known as DDMMS, is a chemical compound that has been widely studied in scientific research. It belongs to the class of sulfonamide compounds and has been shown to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. Inhibition of carbonic anhydrases has been shown to have various therapeutic applications, including in the treatment of glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide has been shown to have various biochemical and physiological effects. One study demonstrated that N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide can reduce the activity of carbonic anhydrase enzymes in the brain, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide in lab experiments is its stability and ease of handling. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation is that it may not be as potent as other carbonic anhydrase inhibitors, which could limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide. One area of interest is its potential as a drug candidate for the treatment of cancer and neurological disorders. Another area of research is the development of more potent carbonic anhydrase inhibitors based on the structure of N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide and its potential applications in catalysis and bioinorganic chemistry.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide is a sulfonamide compound that has been widely studied in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide has the potential to lead to new insights and applications in various fields of study.
合成法
The synthesis of N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide involves a multi-step process that starts with the reaction of 3,4-dimethylbenzylamine with p-toluenesulfonyl chloride to form N-(3,4-dimethylphenyl)-p-toluenesulfonamide. This intermediate compound is then reacted with 4-methylbenzyl chloride in the presence of a base to form the final product, N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide.
科学的研究の応用
N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a potential drug candidate. One study showed that N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide can act as a chiral auxiliary in the asymmetric synthesis of β-amino alcohols. Another study demonstrated that N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide can form a complex with copper(II) ions, which has potential applications in catalysis and bioinorganic chemistry.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-5-8-16(9-6-13)12-18(21(4,19)20)17-10-7-14(2)15(3)11-17/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCGKEXJELMLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)



![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5823732.png)
![10-(2-hydroxyethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5823738.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)

![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)

